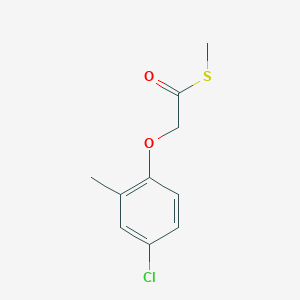
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is a chemical compound known for its herbicidal properties. It belongs to the class of phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is particularly effective due to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form (4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with methanethiol in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like acetone or xylene and temperatures ranging from 20°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of herbicidal activity and environmental fate.
Biology: Research focuses on its effects on plant physiology and its potential use in controlling invasive species.
Medicine: Studies are exploring its potential as a lead compound for developing new drugs with herbicidal properties.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The mechanism of action of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate involves its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation. This ultimately results in the death of the target plants . The molecular targets include auxin-binding proteins and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dicamba
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is unique due to its specific structural features, such as the presence of a methylthio group, which enhances its herbicidal activity and environmental stability compared to similar compounds .
Properties
CAS No. |
25319-89-5 |
|---|---|
Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
S-methyl 2-(4-chloro-2-methylphenoxy)ethanethioate |
InChI |
InChI=1S/C10H11ClO2S/c1-7-5-8(11)3-4-9(7)13-6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
PQFIWRBUKOZHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
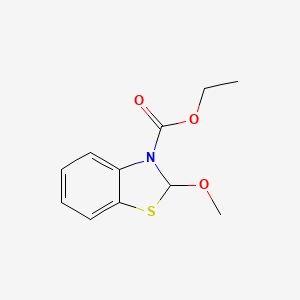

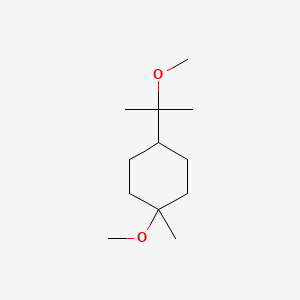

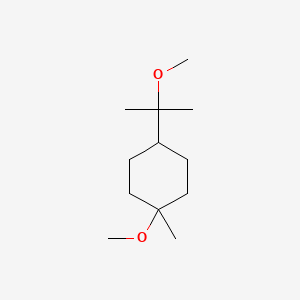
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
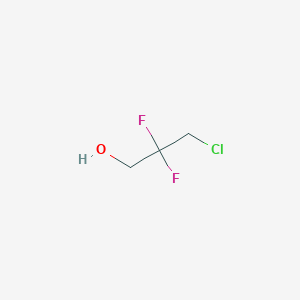
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
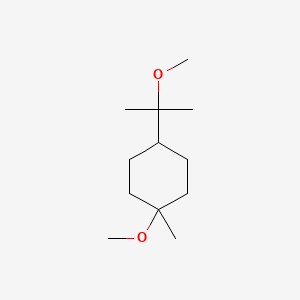
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
